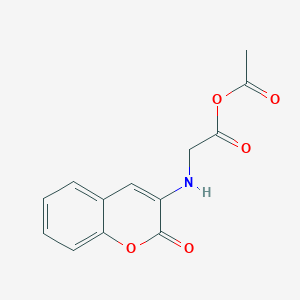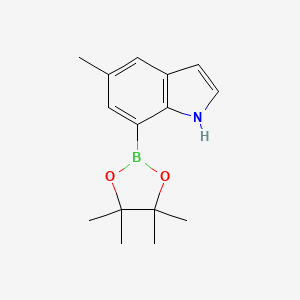![molecular formula C19H16O B11856253 2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran CAS No. 62225-36-9](/img/structure/B11856253.png)
2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran is a chemical compound with the molecular formula C19H16O
Vorbereitungsmethoden
The synthesis of 2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran typically involves multi-step organic reactions. One common method involves the reaction of an aromatic aldehyde with malononitrile and 1,3-indandione in the presence of a catalyst such as metal silicates . The reaction conditions often include a solvent like ethanol and a temperature range of 60-80°C to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran can be compared with other similar compounds such as:
4-Methyl-2-phenyl-4,9-dihydroindeno[2,1-b]pyran: This compound has a similar structure but differs in the position of the methyl group.
2-Amino-4H-pyrans: These compounds share a similar pyran ring but have different substituents and functional groups.
2-Amino-tetrahydro-4H-pyrans: These compounds have a similar core structure but differ in their hydrogenation state and functional groups.
The uniqueness of this compound lies in its specific substituents and the resulting chemical and biological properties.
Eigenschaften
CAS-Nummer |
62225-36-9 |
|---|---|
Molekularformel |
C19H16O |
Molekulargewicht |
260.3 g/mol |
IUPAC-Name |
2-methyl-4-phenyl-4,9-dihydroindeno[2,1-b]pyran |
InChI |
InChI=1S/C19H16O/c1-13-11-17(14-7-3-2-4-8-14)19-16-10-6-5-9-15(16)12-18(19)20-13/h2-11,17H,12H2,1H3 |
InChI-Schlüssel |
RTEDUELOZZEMIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(C2=C(O1)CC3=CC=CC=C32)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4,6,7-Trimethoxy-2,3-dihydrofuro[2,3-b]quinoline](/img/structure/B11856202.png)


![2-[(2-Acetylphenyl)methyl]-1,2-dihydro-3H-indazol-3-one](/img/structure/B11856221.png)

![3-(4-Chlorophenyl)-3-azaspiro[5.5]undecane](/img/structure/B11856225.png)




